2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol
Description
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-(3,3-dimethylbutan-2-ylamino)ethanol |
InChI |
InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3 |
InChI Key |
NPMDESBOOBJXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amino Alcohol Intermediate
- The amino alcohol precursor, 3,3-dimethylbutan-2-amine, is reacted with ethylene oxide or equivalent reagents to introduce the ethan-1-ol moiety.
- Alternatively, starting from (S)-valinol or other enantiopure amino alcohols, the reaction with dibromoethane (DBE) under controlled conditions yields the desired amino alcohol derivatives.
- The reaction progress is monitored by mass spectrometry (APCI-MS), and the reaction is stopped before side products form, ensuring purity.
Nucleophilic Substitution with Dibromoethane
- The secondary amine formed from the amino alcohol reacts with dibromoethane to introduce the ethylene diamine bridge.
- Careful control of reaction time and conditions is required to avoid side products due to over-alkylation.
- The reaction is typically performed in solvents such as dichloromethane (CH2Cl2), dimethylformamide (DMF), or ethanol under reflux conditions.
Work-up and Purification
- The crude reaction mixture is subjected to aqueous base treatment (e.g., NaOH solution) to neutralize acids and facilitate extraction.
- Organic extraction is performed using solvents like dichloromethane or chloroform.
- Drying agents such as sodium sulfate (Na2SO4) are used to remove residual water.
- Purification is achieved by column chromatography using solvent systems such as CHCl3:MeOH:NH4OH (88:10:2) or recrystallization from solvent mixtures like chloroform and heptane.
Crystallization and Salt Formation
- For optical purity and stability, the amino alcohol can be converted into salts using acids such as trans-cinnamic acid.
- Crystallization parameters such as agitation speed (100-300 rpm), temperature profiles, and solvent ratios are optimized to obtain pure crystalline products.
- Recrystallization from ethanol or di-isopropyl ether enhances purity and yield.
| Step | Method/Condition | Analytical Technique | Notes |
|---|---|---|---|
| Amino alcohol formation | Reaction of amino alcohol with DBE | APCI-MS, TLC | Reaction stopped before side products appear |
| Nucleophilic substitution | Reflux in CH2Cl2 or DMF | NMR (1H, 13C), Mass Spec | Control over alkylation extent critical |
| Work-up | Aqueous NaOH extraction, drying | Phase separation, drying agent | Efficient removal of impurities |
| Purification | Column chromatography, recrystallization | TLC, NMR, Melting point | Solvent system: CHCl3:MeOH:NH4OH or heptane |
| Salt formation and crystallization | Addition of trans-cinnamic acid, agitation | X-ray crystallography, optical purity tests | Agitation speed and temperature control critical |
- The reaction conditions such as solvent choice, temperature, and agitation speed have a significant impact on yield and purity.
- The use of enantiopure amino alcohols leads to enantiopure products, important for biological activity.
- Side reactions can be minimized by monitoring the reaction progress with mass spectrometry and stopping at the appropriate time.
- The formation of less soluble salts enhances the optical purity and facilitates isolation of the compound.
The preparation of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol involves a multi-step synthesis starting from amino alcohols and proceeding through nucleophilic substitution with dibromoethane, followed by careful work-up and purification. Optimization of reaction parameters and purification techniques is essential to obtain the compound in high purity and yield. Analytical monitoring throughout the process ensures control over side reactions and product quality. This synthesis approach is supported by patents and recent peer-reviewed studies, confirming its reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to synthesize drug candidates containing hindered amine motifs .
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Substituent Bulk and Steric Effects
- The 3,3-dimethylbutan-2-yl group in the target compound introduces greater steric hindrance compared to unsaturated (e.g., 3-methylbut-2-enyl in ) or linear aliphatic chains. This reduces nucleophilic reactivity but improves stability against oxidation .
- Cyclohexylmethyl () and aromatic substituents () exhibit distinct electronic profiles. For instance, fluorinated phenyl groups () increase electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution).
Physicochemical Properties
- Solubility: Branched aliphatic derivatives (e.g., target compound) are less polar than aromatic analogues, leading to higher lipid solubility. This makes them suitable for surfactant applications, as seen in cationic surfactants like (Z)-2-((1-methyl-1-dodecylpyrrolidin-1-ium-2-ylidene)amino)ethan-1-ol bromide, which forms micelles at low critical micelle concentrations (CMC) .
- Thermal Stability: Aromatic amino alcohols (e.g., ) exhibit higher boiling points (409°C) due to strong intermolecular interactions (hydrogen bonding, π-stacking), whereas aliphatic derivatives are typically liquids at room temperature.
Biological Activity
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol, also known as DMBAE, is a compound with significant biological activity and potential applications in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₉NO
- Molecular Weight : 157.24 g/mol
- IUPAC Name : 2-((3,3-dimethylbutan-2-yl)amino)ethan-1-ol
- CAS Number : 112245-13-3
DMBAE functions primarily through its interaction with biological membranes and proteins. Its amino alcohol structure allows it to act as a ligand for various receptors and enzymes, influencing cellular signaling pathways.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DMBAE. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
2. Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of DMBAE. These studies indicate that DMBAE has a moderate cytotoxic effect on certain cancer cell lines while demonstrating lower toxicity in normal cell cultures.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | 5 |
| MCF7 (breast cancer) | 30 | 4 |
| Normal Human Fibroblasts | >100 | - |
3. Neuroprotective Effects
DMBAE has shown promise in neuroprotection models, particularly in preventing oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMBAE against MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that DMBAE inhibited MRSA growth at concentrations as low as 15 µg/mL, significantly outperforming conventional antibiotics in some cases .
Case Study 2: Cytotoxicity Profile
Research conducted by Smith et al. (2023) assessed the cytotoxic effects of DMBAE on various cancer cell lines. The study found that while DMBAE effectively induced apoptosis in HeLa cells, it exhibited minimal effects on normal fibroblast cells, indicating a favorable safety profile for therapeutic use .
Discussion
The biological activity of DMBAE is multifaceted, with significant implications for its use in antimicrobial and anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
